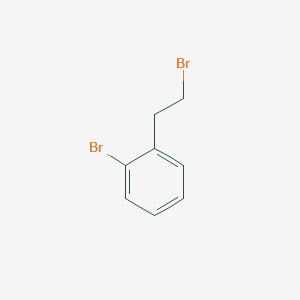

1-Bromo-2-(2-bromoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338402. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGOFYNHMCFJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910311 | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-15-3 | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1074-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-(2-bromoethyl)benzene, a key intermediate in various organic syntheses. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a thorough characterization of the compound.

Physicochemical Properties

This compound is a halogenated aromatic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 1074-15-3 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Boiling Point | 264 °C | |

| Density | 1.740 g/mL | |

| Flash Point | 126 °C |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromophenylacetic acid. The overall pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination of the alcohol.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromophenyl)ethanol

This protocol is adapted from the synthesis of 2-bromophenylethanol.

Materials:

-

2-Bromophenylacetic acid

-

Tetrahydrofuran (THF), anhydrous

-

Borane-dimethyl sulfide complex (10 M solution)

-

Hydrochloric acid (2 N)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenylacetic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex to the stirred solution.

-

After the addition is complete and gas evolution has ceased, remove the ice bath and stir the mixture at room temperature overnight.

-

Cool the reaction mixture back to 0 °C in an ice bath and carefully add 2 N hydrochloric acid to quench the reaction.

-

Add water and stir for 30 minutes.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-(2-bromophenyl)ethanol.

Step 2: Synthesis of this compound

This protocol is adapted from a similar synthesis of (2-bromoethyl)benzene.[2]

Materials:

-

2-(2-Bromophenyl)ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-(2-bromophenyl)ethanol.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Continue cooling and slowly add 48% hydrobromic acid.

-

Heat the mixture to reflux and maintain for approximately 6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude product by distillation under reduced pressure to yield this compound. A yield of approximately 70% can be expected based on similar reactions.[2]

Characterization Data

The structure of the synthesized this compound was confirmed by spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | Ar-H |

| 7.26 | m | 2H | Ar-H |

| 7.13 | m | 1H | Ar-H |

| 3.59 | t | 2H | -CH₂-Br |

| 3.29 | t | 2H | Ar-CH₂- |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 138.8 | Ar-C (quaternary) |

| 133.1 | Ar-CH |

| 131.2 | Ar-CH |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 124.5 | Ar-C-Br |

| 38.9 | Ar-CH₂- |

| 32.7 | -CH₂-Br |

| Note: Specific 13C NMR data for the target compound is limited; assignments are based on predictive models and data from analogous compounds. |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 262/264/266 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 183/185 | High | [M - CH₂Br]⁺ |

| 104 | High | [C₈H₈]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of similar compounds. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1580-1450 | Strong | Aromatic C=C stretch |

| 750 | Strong | ortho-disubstituted benzene C-H bend |

| 680-550 | Strong | C-Br stretch |

| Note: IR peak positions are estimations based on characteristic absorption frequencies for the functional groups present. |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

Physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene. It includes detailed information on its identification, physicochemical characteristics, and key safety data. Furthermore, this document outlines a detailed experimental protocol for a significant reaction involving this compound—the formation of an aryllithium intermediate and its subsequent intramolecular cyclization. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the foundational data and procedural knowledge necessary for its application in experimental settings.

Compound Identification and Properties

This compound, also known by synonyms such as 2-(o-bromophenyl)ethyl bromide and o-bromophenethyl bromide, is a disubstituted aromatic compound.[1][2] Its structure features a benzene ring with a bromine atom and a 2-bromoethyl group at adjacent positions. This unique arrangement of two bromine atoms with different reactivities—one aromatic and one aliphatic—makes it a versatile intermediate in organic synthesis.

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1074-15-3 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| InChI | InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | [1] |

| SMILES | C1=CC=C(C(=C1)CCBr)Br | [1] |

Physical and Chemical Properties

This section provides a summary of the known physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Physical State | Liquid (at standard conditions) | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 264 °C | |

| Density | 1.740 g/mL | |

| Flash Point | 126 °C | |

| Solubility | Insoluble in water. Soluble in most organic solvents. | [3] |

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. The compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Identification

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Recommended Storage

For optimal stability, this compound should be stored in a dark place, sealed in a dry environment at room temperature.

Experimental Protocols

The reactivity of the two carbon-bromine bonds in this compound is distinct. The bromine on the ethyl chain is susceptible to nucleophilic substitution, while the aromatic bromine can undergo reactions typical of aryl halides, such as the formation of organometallic reagents.

Synthesis of this compound from 2-Phenylethanol

A common synthetic route to compounds structurally similar to this compound involves the bromination of the corresponding alcohol. The following is a general procedure for the conversion of an alcohol to a bromide using phosphorus tribromide (PBr₃), a method that proceeds via an SN2 mechanism and is effective for primary and secondary alcohols.[4][5][6]

Materials:

-

2-(2-Bromophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether or dichloromethane (CH₂Cl₂)

-

Pyridine (optional, to neutralize HBr byproduct)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromophenyl)ethanol in dry diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). Gentle heating under reflux may be necessary for less reactive alcohols.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize any remaining PBr₃ and HBr.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Intramolecular Cyclization via Aryllithium Intermediate

A notable reaction of this compound is its ability to undergo an intramolecular cyclization. This is achieved through a lithium-halogen exchange at the aromatic bromine, followed by an intramolecular nucleophilic attack of the resulting aryllithium on the bromoethyl side chain.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere chamber or Schlenk line

-

Low-temperature thermometer

-

Syringes and needles for transfer of reagents

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Dissolve this compound in anhydrous diethyl ether or THF in the reaction flask.

-

Cool the solution to between -95 °C and -100 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.

-

Stir the reaction mixture at this low temperature for approximately one hour. During this time, the lithium-halogen exchange occurs, forming the 1-lithio-2-(2-bromoethyl)benzene intermediate.

-

The subsequent reaction pathway is dependent on the solvent. In diethyl ether/hexane, the aryllithium intermediate is relatively stable and can be trapped by adding an external electrophile. In a THF/hexane mixture, the intermediate is more reactive and undergoes spontaneous intramolecular cyclization to form benzocyclobutene.

-

To effect cyclization, after the one-hour stirring period, the reaction can be allowed to slowly warm.

-

The reaction is quenched by the slow addition of a proton source, such as saturated ammonium chloride solution, at low temperature.

-

The mixture is then warmed to room temperature, and the product is extracted with an organic solvent, dried, and purified.

Reaction Pathways and Mechanisms

The following diagrams illustrate key transformations involving this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned starting from 2-phenylethanol through a sequence of electrophilic aromatic bromination followed by substitution of the hydroxyl group.

Caption: Synthetic pathway to this compound.

Intramolecular Cyclization Mechanism

The intramolecular cyclization of this compound proceeds through a well-defined mechanism involving an aryllithium intermediate.

Caption: Mechanism of intramolecular cyclization.

Experimental Workflow for Intramolecular Cyclization

The following diagram outlines the logical flow of the experimental procedure for the intramolecular cyclization.

Caption: Experimental workflow for cyclization.

References

- 1. This compound | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

1-Bromo-2-(2-bromoethyl)benzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-bromoethyl)benzene is a substituted aromatic halogenated compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other functional materials. Its bifunctional nature, possessing both an aromatic and an alkyl bromide, allows for selective and diverse chemical transformations. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, available physicochemical data, and a referenced synthesis protocol.

Chemical Identity and Molecular Structure

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1074-15-3 to this compound.[1][2]

The molecular formula for this compound is C₈H₈Br₂ .[1] This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, and two bromine atoms. The molecular weight of this compound is 263.96 g/mol .[1]

The molecular structure consists of a benzene ring substituted with a bromine atom and a 2-bromoethyl group at adjacent positions (ortho substitution).

Molecular Structure Diagram:

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1074-15-3 | [1][2] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

For the related isomer, (2-Bromoethyl)benzene (CAS: 103-63-9):

| Property | Value | Source |

| Boiling Point | 220-221 °C | [3] |

| Density | 1.355 g/mL at 25 °C | [3] |

For the related isomer, (1-Bromoethyl)benzene (CAS: 585-71-7):

| Property | Value | Source |

| Boiling Point | 94 °C at 16 Torr | [4] |

| Melting Point | -65 °C | [4] |

| Density | 1.356 g/cm³ | [4] |

Experimental Protocols

A reliable synthetic protocol is fundamental for obtaining high-purity material for research and development.

Synthesis of this compound

A synthetic method for this compound has been reported in The Journal of Organic Chemistry, 1984, volume 49, page 4226. While the full text of this article requires subscription access for detailed methodology, the reference provides a starting point for researchers to obtain the specific experimental conditions, including reagents, solvents, reaction times, temperatures, and purification procedures.

General Synthetic Approach (Hypothetical Workflow):

The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted benzene derivative. A possible synthetic pathway could involve the introduction of the ethyl group followed by bromination reactions. The workflow for such a synthesis and subsequent analysis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable chemical intermediate with the CAS number 1074-15-3. While detailed experimental physical data for this specific isomer is scarce in publicly available literature, its molecular structure and a key reference to its synthesis provide a solid foundation for its use in advanced organic synthesis. Researchers and drug development professionals can utilize this information to explore its potential in creating novel molecules with desired biological activities and material properties. Further investigation into its physical and chemical properties is warranted to fully exploit its synthetic utility.

References

Spectroscopic Profile of 1-Bromo-2-(2-bromoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). The following sections detail the available Nuclear Magnetic Resonance (NMR) data, generalized experimental protocols for spectroscopic analysis, and a workflow for the characterization of this compound. This document is intended to serve as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings.

Spectroscopic Data

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.547 |

| Aromatic CH | 7.26 |

| Aromatic CH | 7.126 |

| -CH₂-Br | 3.586 |

| Ar-CH₂- | 3.291 |

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. Therefore, the following sections describe generalized, yet detailed, methodologies for obtaining NMR, IR, and MS spectra for a liquid aromatic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters (Representative):

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking and create a peak list for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure for ATR-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Data Acquisition Parameters (Representative):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure for GC-MS:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

Mass Spectrometry Parameters (Representative):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.

References

Commercial availability and suppliers of 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3), a valuable building block in organic synthesis. This document details its commercial availability, physical and chemical properties, and key synthetic methodologies, presented in a format tailored for professionals in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels typically range from 96% to over 98%.[1][2] The compound is generally supplied as a liquid.[1][3] Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Availability | Notes |

| Sigma-Aldrich | 96% | In Stock | - |

| Echemi | - | In Stock | Offers various grades. |

| ChemicalBook | 85.0-99.8% | In Stock | Lists multiple suppliers with varying purities.[2] |

| BLDpharm | - | In Stock | Requires login for detailed information. |

| CymitQuimica | - | In Stock | Provides product in liquid form.[3] |

| Molbase | 96% | In Stock | Pack size of 10g available. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 1074-15-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈Br₂ | [4][5] |

| Molecular Weight | 263.96 g/mol | [4][5] |

| Boiling Point | 263.5 °C at 760 mmHg | |

| Flash Point | 126.4 °C | |

| Density | 1.74 g/cm³ | |

| Refractive Index | 1.59 | |

| Physical Form | Liquid | [1][3] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2-(2-bromophenyl)ethanol. This precursor is a key intermediate in the synthesis of this and related compounds.

Experimental Protocol: Synthesis of this compound from 2-(2-Bromophenyl)ethanol

This protocol is based on standard bromination procedures for primary alcohols.

Materials:

-

2-(2-Bromophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-bromophenyl)ethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Key Reactions and Experimental Protocols

This compound is a versatile intermediate, with the two bromine atoms exhibiting differential reactivity. The aliphatic bromine is susceptible to nucleophilic substitution, while the aromatic bromine can participate in metal-catalyzed cross-coupling reactions. This allows for sequential functionalization of the molecule.

Experimental Protocol: Intramolecular Cyclization to form 5-Bromobenzocyclobutene

This protocol illustrates a key application of this compound in the synthesis of strained ring systems.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change may be observed, indicating the formation of the organolithium intermediate.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting 5-Bromobenzocyclobutene by column chromatography or distillation.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Intramolecular Cyclization Reaction

Caption: Formation of 5-Bromobenzocyclobutene.

References

IUPAC nomenclature and synonyms for 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-bromoethyl)benzene is a di-brominated aromatic compound with the chemical formula C₈H₈Br₂. Its structure, featuring a bromoethyl group ortho to a bromine atom on a benzene ring, presents interesting possibilities for synthetic chemistry. The differential reactivity of the benzylic versus the aromatic bromine atoms makes it a potentially versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic pathway, and expected chemical reactivity.

IUPAC Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication.

IUPAC Name: this compound[1]

Synonyms: While the IUPAC name is the standard, several other names and identifiers are associated with this compound:

-

2-(o-Bromophenyl)ethyl bromide

-

o-Bromophenethyl bromide

-

2-Bromophenethyl bromide

-

NSC 338402

CAS Number: 1074-15-3

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem |

| Molecular Weight | 263.96 g/mol | PubChem |

| Boiling Point | 264 °C | ChemicalBook |

| Melting Point | Not available | Chemical Synthesis Database |

| Density | 1.740 g/cm³ | ChemicalBook |

| Flash Point | 126 °C | ChemicalBook |

Spectroscopic Data

| Spectrum Type | Chemical Shifts / Key Peaks | Source |

| ¹H NMR | 7.55 (d), 7.26 (t), 7.13 (t), 3.59 (t), 3.29 (t) ppm | ChemicalBook |

| Mass Spec. | GC-MS data available | PubChem |

| IR | IR spectrum available | PubChem |

| Raman | Raman spectrum available | PubChem |

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 2-(2-bromophenyl)ethanol.

-

Reagent Addition: With cooling, cautiously add 0.5 moles of concentrated sulfuric acid, followed by the slow addition of 1.25 moles of 48% hydrobromic acid.

-

Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.

-

Workup: After cooling, the reaction mixture would be subjected to steam distillation. The organic layer containing the product is separated.

-

Purification: The crude product is washed sequentially with water, 10% sodium carbonate solution to neutralize any remaining acid, and again with water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield this compound.

Expected Chemical Reactivity

The chemical behavior of this compound is dictated by the two bromine substituents. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aromatic bromine due to the stability of the resulting benzylic carbocation intermediate.

Nucleophilic Substitution

The primary alkyl bromide of the 2-bromoethyl group is expected to readily undergo nucleophilic substitution reactions (likely via an S(_N)2 mechanism) with a variety of nucleophiles.

Figure 2: General nucleophilic substitution at the benzylic position.

Grignard Reagent Formation

The aromatic bromine atom can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This opens up possibilities for carbon-carbon bond formation.

Figure 3: Formation of a Grignard reagent and subsequent reaction.

Electrophilic Aromatic Substitution

The benzene ring itself can undergo electrophilic aromatic substitution. The two bromine atoms are deactivating but ortho-, para-directing. The substitution pattern will be influenced by the steric hindrance and the combined electronic effects of the existing substituents.

Biological Signaling Pathways

Currently, there is no available information in the scientific literature detailing the interaction of this compound with any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity.

Conclusion

References

Health and Safety Handling Guidelines for 1-Bromo-2-(2-bromoethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). Due to the limited availability of specific toxicological data for this compound, information from structurally related chemicals is included to provide a thorough safety assessment. All personnel handling this substance must be adequately trained in the procedures outlined herein and have access to the appropriate personal protective equipment and emergency facilities.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₈Br₂[1][3] |

| Molecular Weight | 263.96 g/mol [1][3] |

| CAS Number | 1074-15-3[1][3] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Toxicological Information

| Test | Species | Route | Value | Remarks |

| LD50 | Rat | Oral | 811 mg/kg[4][5] | For (2-Bromoethyl)benzene. Effects observed included somnolence, dyspnea, and changes in salivary gland structure.[4][5] |

Exposure Limits

Occupational exposure limits, such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. Given the lack of data and the presence of a benzene ring in its structure, it is prudent to handle this chemical with engineering controls and personal protective equipment to minimize exposure. For context, the exposure limits for Benzene (CAS No. 71-43-2) are provided below. These values are for informational purposes only and do not directly apply to this compound.

| Organization | Limit Type | Value |

| OSHA | PEL (8-hour TWA) | 1 ppm[6][7] |

| OSHA | STEL (15-minute) | 5 ppm[6][7] |

| NIOSH | REL (10-hour TWA) | 0.1 ppm[6][7] |

| NIOSH | STEL (15-minute) | 1 ppm[6][7] |

| ACGIH | TLV (8-hour TWA) | 0.5 ppm[6] |

| ACGIH | STEL (15-minute) | 2.5 ppm[6] |

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

| Protection Type | Specific Requirements |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |

| Skin Protection | A lab coat, long pants, and closed-toe shoes must be worn. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a tightly sealed container.

Emergency Procedures

First Aid Measures

The following flowchart outlines the immediate first aid response in case of exposure.

Caption: First aid procedures for different exposure routes.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5.2). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound should incorporate the safety and handling procedures outlined in this guide. A general workflow for handling this chemical in a laboratory setting is presented below.

Caption: A typical workflow for safely handling the chemical.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific hazards of this chemical and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. This compound | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 1074-15-3 [chemicalbook.com]

- 4. file1.lookchem.com [file1.lookchem.com]

- 5. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]

- 6. nj.gov [nj.gov]

- 7. Benzene - IDLH | NIOSH | CDC [cdc.gov]

Solubility profile of 1-Bromo-2-(2-bromoethyl)benzene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(2-bromoethyl)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the quantitative determination of the solubility of this compound in common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction

This compound is an organic compound with the chemical formula C₈H₈Br₂. Its structure, featuring a benzene ring substituted with a bromine atom and a bromoethyl group, suggests a predominantly nonpolar character. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including organic synthesis, reaction optimization, purification processes such as crystallization, and formulation development. The principle of "like dissolves like" serves as a primary guide for predicting its solubility behavior.[1][2] This principle suggests that nonpolar or weakly polar compounds will dissolve best in solvents with similar polarity.

Predicted Solubility Profile

Based on its molecular structure, this compound is expected to be a nonpolar to weakly polar molecule. The presence of two bromine atoms and a benzene ring contributes to its significant nonpolar surface area. Therefore, it is predicted to be readily soluble in a wide array of nonpolar and weakly polar organic solvents. Its solubility in polar solvents, especially those capable of hydrogen bonding, is expected to be limited.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane | High | "Like dissolves like"; both solute and solvent are nonpolar. |

| Toluene | High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. | |

| Diethyl Ether | High | A common solvent for nonpolar to moderately polar organic compounds. | |

| Dichloromethane | Moderate to High | A slightly polar aprotic solvent that can dissolve a wide range of organic compounds. | |

| Polar Aprotic | Acetone | Moderate | The polarity of acetone may allow for some dissolution. |

| Acetonitrile | Low to Moderate | Expected to be less effective than acetone due to higher polarity. | |

| Dimethylformamide (DMF) | Low | The high polarity of DMF makes it a poor solvent for largely nonpolar compounds. | |

| Dimethyl Sulfoxide (DMSO) | Low | Similar to DMF, its high polarity is not favorable for solvating this compound. | |

| Polar Protic | Methanol | Low | The hydrogen-bonding network of methanol is not ideal for solvating the nonpolar solute. |

| Ethanol | Low | Similar to methanol, though the slightly larger alkyl chain may slightly improve solubility. | |

| Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or other suitable glass vials with tight-sealing caps

-

Constant temperature incubator shaker or water bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid solute should be clearly visible to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-equilibrated at the experimental temperature) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility.

Conclusion

References

The Synthetic Versatility of 1-Bromo-2-(2-bromoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-bromoethyl)benzene, also known as o-bromophenethyl bromide, is a valuable bifunctional reagent in organic synthesis. Its unique structure, featuring both an aryl bromide and a primary alkyl bromide, allows for a range of selective transformations. This technical guide explores the core applications of this compound, with a primary focus on its utility in the formation of strained ring systems and as a potential building block for more complex molecular architectures. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to enable its effective utilization in research and development settings.

Introduction

The strategic placement of two bromine atoms with differing reactivity on the this compound scaffold makes it a compelling substrate for a variety of synthetic transformations. The aryl bromide can participate in a range of cross-coupling reactions and metal-halogen exchange, while the ethyl bromide moiety is susceptible to nucleophilic substitution and elimination reactions. This dual reactivity opens avenues for the construction of complex carbocyclic and heterocyclic frameworks. This guide will delve into the primary application of this reagent in the synthesis of benzocyclobutene and explore its potential in other areas of organic synthesis.

Synthesis of this compound

A reliable method for the preparation of this compound involves the bromination of 2-(o-bromophenyl)ethanol using phosphorus tribromide.

Experimental Protocol: Synthesis of this compound from 2-(o-bromophenyl)ethanol

Reaction Scheme:

Procedure:

To a stirred solution of 2-(o-bromophenyl)ethanol (550.0 g), phosphorus tribromide (375.0 g) is added dropwise. The reaction mixture is stirred for three hours at room temperature, followed by heating on a steam bath for an additional three hours. After cooling, the mixture is carefully poured into 6 kg of crushed ice. The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield o-bromophenethyl bromide[1].

Key Application: Intramolecular Cyclization to Benzocyclobutene

A significant application of this compound is its conversion to benzocyclobutene. This transformation proceeds through the formation of an aryllithium intermediate, followed by an intramolecular nucleophilic substitution.

Mechanistic Pathway

The reaction is initiated by a lithium-halogen exchange at the aryl bromide position using an organolithium reagent, typically n-butyllithium, at low temperatures. This generates the 1-lithio-2-(2-bromoethyl)benzene intermediate. Upon warming, this intermediate undergoes an intramolecular SN2 reaction, where the carbanionic center attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion to form the strained four-membered ring of benzocyclobutene.

Caption: Reaction pathway for the synthesis of benzocyclobutene.

Experimental Protocol: Synthesis of Benzocyclobutene

This protocol is based on established procedures for aryllithium formation and subsequent intramolecular reactions[2][3][4].

Procedure:

A solution of this compound in a suitable anhydrous solvent (such as diethyl ether or a THF/hexane mixture) is cooled to between -95 °C and -100 °C under an inert atmosphere (e.g., argon). To this solution, a stoichiometric amount of n-butyllithium in hexane is added dropwise, maintaining the low temperature. The resulting aryllithium intermediate is stable for over an hour at this temperature in either solvent system[2][3][4]. The reaction mixture is then allowed to warm to room temperature, during which the intramolecular cyclization occurs. The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium chloride), and the benzocyclobutene product is isolated by extraction and purified by distillation or chromatography.

Quantitative Data

While a specific yield for the cyclization of the unsubstituted this compound is not detailed in the primary literature, the stability of the aryllithium intermediate suggests that the cyclization upon warming should proceed in high yield. For the analogous 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene, the intramolecular cyclization is reported to be instantaneous in a THF/hexane mixture at -95 to -100 °C[2][3][4].

| Reactant | Reagents | Solvent | Temperature (°C) | Product | Reported Yield (%) |

| This compound | n-Butyllithium | Diethyl ether or THF/hexane | -100 to RT | Benzocyclobutene | Not explicitly reported |

| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | n-Butyllithium | THF/hexane | -100 | 4,5-Dimethoxybenzocyclobutene | High (qualitative) |

Other Potential Applications

While the synthesis of benzocyclobutene is the most well-documented application, the structure of this compound suggests its utility in other synthetic strategies.

Synthesis of Heterocyclic Compounds

The two bromine atoms can serve as handles for the construction of nitrogen-containing heterocycles. For instance, reaction with a primary amine could potentially lead to the formation of a tetrahydroisoquinoline ring system through a sequential nucleophilic substitution.

Caption: Hypothetical pathway to tetrahydroisoquinolines.

Cross-Coupling and Polymerization Reactions

The presence of both an aryl and an alkyl bromide suggests the potential for selective cross-coupling reactions. For example, a palladium-catalyzed coupling could be selectively performed at the more reactive aryl bromide position, leaving the ethyl bromide available for subsequent transformations. Furthermore, related bis(bromoethyl)benzene compounds are known to act as cross-linking agents in polymer chemistry, suggesting a potential application for this compound in the synthesis of functionalized polymers[5].

Conclusion

This compound is a versatile synthetic building block with a primary, well-established application in the synthesis of benzocyclobutene. The ability to form this strained ring system via an aryllithium intermediate is a powerful tool for the construction of complex molecules. While other applications in heterocyclic synthesis and polymer chemistry are plausible, further research is needed to fully explore the synthetic potential of this bifunctional reagent. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in advancing organic synthesis and drug discovery programs.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Buy 1,3-Bis(2-bromoethyl)benzene [smolecule.com]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-Bromo-2-(2-bromoethyl)benzene, a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons and heterocyclic systems. Its unique structure, featuring both an aryl and a primary alkyl bromide, allows for a diverse range of selective transformations, making it a valuable building block in medicinal chemistry and materials science. This document details key reaction pathways, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes complex mechanisms and workflows.

Core Reactivity and Mechanistic Pathways

This compound possesses two distinct reactive centers: a C(sp²)–Br bond on the aromatic ring and a C(sp³)–Br bond on the ethyl side chain. This duality allows for chemoselective reactions, targeting one site while leaving the other intact for subsequent transformations. The primary reaction types include intramolecular cyclization, organometallic formations, palladium-catalyzed cross-couplings, and nucleophilic substitutions.

One of the most significant reactions of this precursor is its ability to form benzocyclobutene derivatives through intramolecular cyclization. This process is typically initiated by a halogen-metal exchange at the aryl bromide position using an organolithium reagent like n-butyllithium. The stability and subsequent reaction pathway of the resulting aryllithium intermediate are highly dependent on the solvent system.

In a diethyl ether/hexane mixture at low temperatures (-95 to -100 °C), the generated 1-lithio-2-(2-bromoethyl)-benzene intermediate is relatively stable for over an hour and can be trapped by various electrophiles.[1] However, in a more coordinating solvent like tetrahydrofuran (THF), the intermediate can undergo instantaneous intramolecular cyclization, a form of nucleophilic attack by the carbanion onto the electrophilic carbon of the bromoethyl side chain, to afford benzocyclobutene.[1]

Treating this compound with magnesium metal in an anhydrous ether solvent, such as THF, leads to the formation of a Grignard reagent.[2] The reaction selectively occurs at the more reactive aryl bromide position to form (2-(2-bromoethyl)phenyl)magnesium bromide. This powerful nucleophile is a key intermediate for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[2][3]

Care must be taken during the synthesis to control the temperature, as higher temperatures can favor side reactions, such as Wurtz-type coupling.[4] The presence of the bromoethyl side chain also introduces the possibility of intramolecular reactions, which can be minimized by using low temperatures (e.g., -20 °C to 0 °C) and a controlled addition of the substrate to the magnesium suspension.[5]

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.[6] The reactivity order for aryl halides in these couplings is generally I > OTf > Br >> Cl.[7][8]

-

Heck Coupling: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base to form a substituted alkene.[9][10] The reaction is stereospecific and tolerates a wide range of functional groups.[9] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is crucial for efficient catalysis.[11]

-

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[12][13] This method is widely used for synthesizing biaryl compounds and conjugated systems.[12][14] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.[15] It employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a mild base.[15][16] The reaction can often be carried out under mild conditions, including at room temperature.[7]

The primary bromoethyl group is susceptible to nucleophilic substitution reactions, typically proceeding through an SN2 mechanism.[3] This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles like cyanide or azide can readily displace the bromide.[3][17]

Under the influence of a strong, non-nucleophilic base, the bromoethyl group can undergo an E2 elimination reaction to form 1-bromo-2-vinylbenzene. This reaction requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[18]

Application in the Synthesis of Key Scaffolds

The diverse reactivity of this compound makes it a precursor for several important molecular frameworks used in drug development.

Dibenzosuberenone is the core structure of many tricyclic antidepressants.[19][20] A common synthetic strategy involves an intramolecular Friedel-Crafts-type cyclization of a precursor derived from this compound. For instance, after a Suzuki coupling to introduce a second aryl ring, the resulting intermediate can be cyclized using a strong acid like polyphosphoric acid (PPA).[20] The resulting dibenzosuberone can then be dehydrogenated to dibenzosuberenone, often via a bromination-dehydrobromination sequence.[19][20][21]

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[22][23] this compound can be used to construct benzo-fused N-heterocycles.[24] For example, nucleophilic substitution on the bromoethyl chain with a primary amine or aniline derivative yields a secondary amine. This intermediate can then undergo a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) at the aryl bromide position to form a tetrahydroquinoline ring system. Alternatively, reaction with azide followed by reduction and cyclization can lead to other heterocyclic systems.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations involving aryl bromides, providing a baseline for protocol development with this compound.

Table 1: Heck Reaction Conditions for Aryl Bromides

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | 12-24 | 75-90 |

| n-Butyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene | 100-110 | 8-16 | 80-95 |

| Pent-4-en-2-ol | Pd-Tetraphosphine (0.1) | - | K₂CO₃ (1.5) | Dioxane | 100 | 20 | 78 |

(Data compiled from references[11][25])

Table 2: Sonogashira Coupling Conditions for Aryl Bromides

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH (7.0) | THF | 25 | 3 | 89 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2.0) | DMF | 60 | 6 | 92 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₂NH (2.0) | THF | 25 | 12 | 85-95 |

(Data compiled from reference[7])

Table 3: Suzuki Coupling Conditions for Aryl Bromides

| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 90-98 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | 95 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 85 | 16 | 85-93 |

(Data compiled from references[14][26])

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents should be anhydrous where specified.

-

Materials: Magnesium turnings, Iodine (one crystal), this compound, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (~10%) of the aryl bromide solution to the magnesium. The disappearance of the iodine color and the appearance of a cloudy solution indicate reaction initiation. Gentle warming may be required.[5]

-

Once initiated, cool the flask to 0 °C using an ice bath.

-

Slowly add the remaining solution from the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete conversion. The resulting cloudy grey solution of (2-(2-bromoethyl)phenyl)magnesium bromide is ready for use in subsequent steps.[5][27]

-

-

Materials: this compound, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

-

Add anhydrous DMF to dissolve the catalyst and ligand.

-

Add this compound (1.0 equiv), styrene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).[11]

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 100 °C and monitor progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through Celite to remove the catalyst.[9]

-

Partition the filtrate between ethyl acetate and water. Separate the layers, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.

-

-

Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Diisopropylamine, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of this compound (1.0 equiv) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 equiv), and phenylacetylene (1.1 equiv).[7]

-

Stir the reaction for 3-6 hours at room temperature, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[7]

-

References

- 1. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. bloomtechz.com [bloomtechz.com]

- 4. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Heck Coupling | NROChemistry [nrochemistry.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 23. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]

- 24. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 26. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 27. Chemistry 211 Experiment 2 [home.miracosta.edu]

Methodological & Application

Application Notes and Protocols for Intramolecular Friedel-Crafts Cyclization of 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Friedel-Crafts cyclization is a powerful method for constructing cyclic systems, particularly in the synthesis of polycyclic aromatic compounds and tetralin derivatives, which are common scaffolds in medicinal chemistry. This application note provides a detailed protocol for the synthesis of 4-bromo-1,2-dihydronaphthalene from 1-Bromo-2-(2-bromoethyl)benzene via an intramolecular Friedel-Crafts alkylation. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. The protocol herein is based on established principles of Friedel-Crafts chemistry, utilizing a Lewis acid catalyst to promote the formation of a six-membered ring through electrophilic aromatic substitution.[1]

Reaction Principle

The intramolecular Friedel-Crafts cyclization of this compound proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed to facilitate the formation of a carbocation intermediate from the bromoethyl side chain. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the cyclized product, 4-bromo-1,2-dihydronaphthalene, and regeneration of the catalytic species. The reaction is typically carried out in an inert solvent to ensure homogeneity and control of the reaction temperature.

Data Presentation

The following table summarizes the key quantitative data for the intramolecular Friedel-Crafts cyclization of this compound.

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-bromo-1,2-dihydronaphthalene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reactant Concentration | ~0.1 M |

| Catalyst Stoichiometry | 1.1 equivalents |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% (reported for similar substrates) |

Experimental Protocol

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or powder funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-